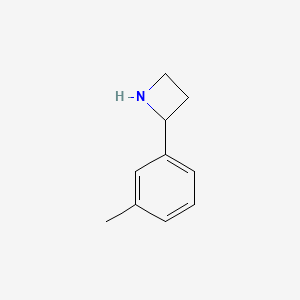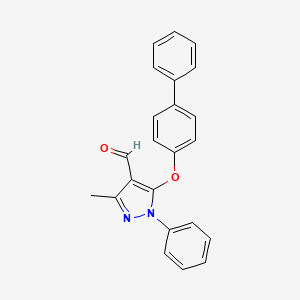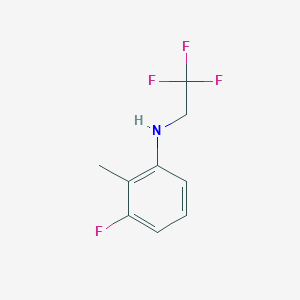
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) is a complex organic compound characterized by its unique structure, which includes two phenylene groups connected by a propane-2,2-diyl bridge and two sulfurofluoridate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) typically involves the reaction of propane-2,2-diylbis(4,1-phenylene) with sulfuryl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Propane-2,2-diylbis(4,1-phenylene): This intermediate is synthesized through a series of reactions involving the coupling of phenylene groups with a propane-2,2-diyl bridge.
Reaction with Sulfuryl Fluoride: The intermediate is then reacted with sulfuryl fluoride in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfurofluoridate groups to sulfide or thiol groups.
Substitution: The sulfurofluoridate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propane-2,2-diylbis(4,1-phenylene) bis(2-aminobenzenesulfonate)
- Propane-2,2-diylbis(4,1-phenylene) bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
- Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate)
Uniqueness
Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate) is unique due to its sulfurofluoridate groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may have different functional groups and, consequently, different properties and applications.
Eigenschaften
Molekularformel |
C15H14F2O6S2 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
1-fluorosulfonyloxy-4-[2-(4-fluorosulfonyloxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C15H14F2O6S2/c1-15(2,11-3-7-13(8-4-11)22-24(16,18)19)12-5-9-14(10-6-12)23-25(17,20)21/h3-10H,1-2H3 |
InChI-Schlüssel |
CGBNQCIQYFEUNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)F)C2=CC=C(C=C2)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
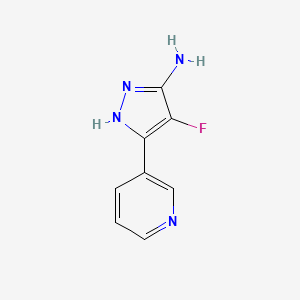

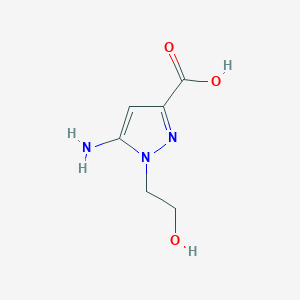

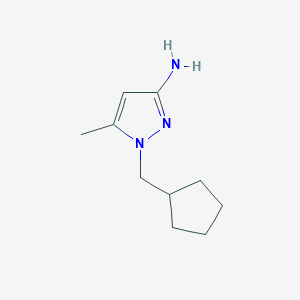
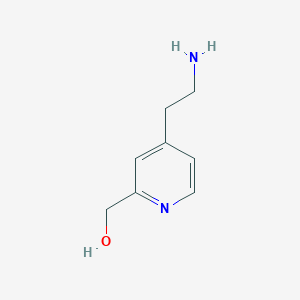
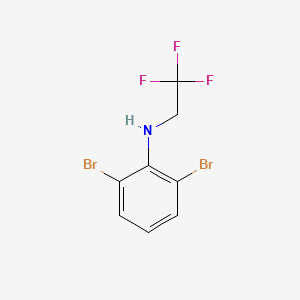
![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
